Cas no 1212962-01-0 ((3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol)

(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol is a chiral compound with a unique bromopyridin-3-yl substituent. It offers high purity and selective chirality, making it ideal for applications in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals. Its structural complexity and purity are key advantages for researchers in the fields of drug discovery and material science.
(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol structure
1212962-01-0 structure
Product name:(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
CAS No:1212962-01-0
MF:C8H11BrN2O
MW:231.089740991592
CID:5707156
PubChem ID:131171102

(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (3r)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
    • EN300-1165032
    • 1212962-01-0
    • (3R)-3-AMINO-3-(2-BROMO(3-PYRIDYL))PROPAN-1-OL
    • 3-Pyridinepropanol, γ-amino-2-bromo-, (γR)-
    • (3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
    • Inchi: 1S/C8H11BrN2O/c9-8-6(2-1-4-11-8)7(10)3-5-12/h1-2,4,7,12H,3,5,10H2/t7-/m1/s1
    • InChI Key: XZAVSYDYALVBPG-SSDOTTSWSA-N
    • SMILES: BrC1C(=CC=CN=1)[C@@H](CCO)N

Computed Properties

  • Exact Mass: 230.00548g/mol
  • Monoisotopic Mass: 230.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 59.1Ų

Experimental Properties

  • Density: 1.539±0.06 g/cm3(Predicted)
  • Boiling Point: 377.7±37.0 °C(Predicted)
  • pka: 14.74±0.10(Predicted)

(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1165032-50mg
(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
1212962-01-0
50mg
$1261.0 2023-10-03
Enamine
EN300-1165032-5000mg
(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
1212962-01-0
5000mg
$4349.0 2023-10-03
Enamine
EN300-1165032-2500mg
(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
1212962-01-0
2500mg
$2940.0 2023-10-03
Enamine
EN300-1165032-5.0g
(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
1212962-01-0
5g
$4349.0 2023-06-08
Enamine
EN300-1165032-100mg
(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
1212962-01-0
100mg
$1320.0 2023-10-03
Enamine
EN300-1165032-1000mg
(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
1212962-01-0
1000mg
$1500.0 2023-10-03
Enamine
EN300-1165032-10000mg
(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
1212962-01-0
10000mg
$6450.0 2023-10-03
Enamine
EN300-1165032-0.1g
(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
1212962-01-0
0.1g
$1320.0 2023-06-08
Enamine
EN300-1165032-0.05g
(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
1212962-01-0
0.05g
$1261.0 2023-06-08
Enamine
EN300-1165032-0.25g
(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
1212962-01-0
0.25g
$1381.0 2023-06-08

Additional information on (3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol

Introduction to (3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol (CAS No. 1212962-01-0)

(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol (CAS No. 1212962-01-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its amino and bromo functionalities, which confer it with specific reactivity and biological activity. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.

The chemical structure of (3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol is composed of a propanol backbone with an amino group and a bromopyridine moiety. The presence of the chiral center at the third carbon position (denoted as (3R)) imparts enantiomeric specificity, which is crucial for its biological interactions. The bromine atom in the pyridine ring adds further complexity and reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.

Synthesis of (3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol has been explored through various methodologies. One common approach involves the reaction of 2-bromopyridine with an appropriate amino alcohol precursor, followed by stereoselective manipulation to achieve the desired enantiomeric form. Recent advancements in asymmetric synthesis have led to more efficient and environmentally friendly methods, such as catalytic asymmetric hydrogenation and enantioselective organocatalysis. These techniques not only improve yield and purity but also reduce the environmental impact associated with traditional synthetic routes.

The biological activities of (3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol have been extensively studied in both in vitro and in vivo models. One of the key areas of interest is its potential as a lead compound for the development of novel drugs targeting neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects by modulating specific signaling pathways involved in neuronal survival and function. For instance, studies have demonstrated that it can inhibit apoptosis and reduce oxidative stress in neuronal cells, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

Beyond its neuroprotective properties, (3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol has also shown potential in other therapeutic areas. For example, it has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. The compound's ability to downregulate pro-inflammatory cytokines and inhibit nuclear factor-kappa B (NF-kB) activation suggests its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its direct therapeutic applications, (3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. Its versatile functional groups allow for easy modification and derivatization, enabling researchers to explore a wide range of chemical space. This flexibility is particularly important in drug discovery programs where the optimization of lead compounds is critical for achieving desired pharmacological profiles.

Recent research has also focused on understanding the mechanisms underlying the biological activities of (3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol. Advanced techniques such as molecular docking studies and high-throughput screening have provided insights into its interactions with specific protein targets. For instance, computational models have predicted that this compound can bind to key enzymes involved in neurodegenerative processes, thereby modulating their activity and exerting therapeutic effects.

The safety profile of (3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol is another important aspect that has been thoroughly evaluated. Preclinical studies have demonstrated that it exhibits low toxicity and good pharmacokinetic properties, making it suitable for further development as a drug candidate. However, ongoing research is necessary to fully understand its long-term safety and efficacy in human subjects.

In conclusion, (3R)-3-amino-3-(2-bromopyridin-3-y l)propan -1 -ol strong > (CAS No . 1 2 1 2 9 6 2 -0 1 -0 ) i s a n i n t e r e s t i n g c h i r a l c o m p o u n d w i t h p o t e n t i a l t h e r a p e u t i c v a l u e . I t s u n i q u e c h e m i c a l s t r u c t u r e , b i o l o g i c a l a c t i v i t y , a n d v e r s a t i l i t y m a k e i t a v a l u a b l e m o l e c u l e f o r f u r t h e r s t u d y a n d d e v e l o p m e n t . A s r e s e a r c h c o n t i n u e s , w e c a n e x p e c t n e w d i s c o v e r i e s t h a t w i l l f u r t h e r h i g h l i g h t t h e p o t e n t i a l o f t h i s c o m p o u n d . p >

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